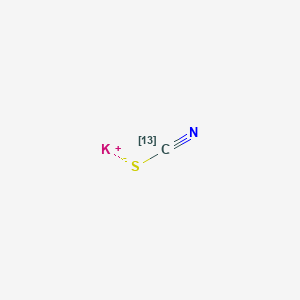

Potassium thiocyanate-13C

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

IUPAC Name |

potassium;azanylidyne(113C)methanethiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNS.K/c2-1-3;/h3H;/q;+1/p-1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNZYHKDIALBAK-YTBWXGASSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](#N)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CKNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635684 | |

| Record name | Potassium (~13~C)thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143827-33-2 | |

| Record name | Potassium (~13~C)thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium thiocyanate-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of ¹³C-Labeled Potassium Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing ¹³C-labeled potassium thiocyanate (B1210189) (K¹³SCN). This isotopically labeled compound is a valuable tool in various scientific disciplines, including metabolic studies, mechanistic investigations of chemical reactions, and as an internal standard in quantitative analyses. This document details the primary synthetic methodologies, providing step-by-step experimental protocols and summarizing key quantitative data where available.

Introduction

Potassium thiocyanate, with the chemical formula KSCN, is an inorganic salt composed of a potassium cation (K⁺) and a thiocyanate anion (SCN⁻). The incorporation of a stable carbon-13 (¹³C) isotope into the thiocyanate moiety allows researchers to trace the fate of the carbon atom through complex chemical and biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The primary application of K¹³SCN lies in its use as a tracer to elucidate metabolic pathways and reaction mechanisms.

Synthetic Methodologies

Two principal methods for the synthesis of potassium thiocyanate are prevalent: the direct reaction of potassium cyanide with sulfur and a fusion method involving potassium ferrocyanide. For the synthesis of ¹³C-labeled potassium thiocyanate, the direct reaction using ¹³C-labeled potassium cyanide (K¹³CN) is the most straightforward approach.

Method 1: Direct Reaction of ¹³C-Potassium Cyanide with Sulfur

This method is the most direct route for the synthesis of K¹³SCN, involving the reaction of commercially available ¹³C-labeled potassium cyanide with elemental sulfur. The reaction proceeds via the nucleophilic attack of the cyanide anion on the sulfur atom.

Reaction: K¹³CN + S → K¹³SCN

While this is a well-established reaction for the synthesis of unlabeled potassium thiocyanate, detailed experimental protocols for the ¹³C-labeled version are not extensively published. However, based on general procedures for the synthesis of alkali metal thiocyanates, the following protocol can be adapted.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend elemental sulfur (1.05 equivalents) in a suitable solvent such as water or ethanol (B145695).

-

Addition of K¹³CN: Dissolve ¹³C-potassium cyanide (K¹³CN) (1 equivalent) in a minimal amount of the same solvent and add it to the sulfur suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the solid sulfur. The reaction is typically complete within several hours.

-

Work-up: After the reaction is complete, filter the hot solution to remove any unreacted sulfur.

-

Purification: Concentrate the filtrate by evaporation of the solvent. The crude K¹³SCN can be purified by recrystallization. Dissolve the solid in a minimal amount of hot water or 80-90% ethanol and allow it to cool slowly to induce crystallization.[1]

-

Drying: Collect the crystals by filtration and dry them in a desiccator over a suitable drying agent.

Quantitative Data:

Published data on the specific yield and isotopic enrichment for the synthesis of K¹³SCN via this method are scarce. However, similar reactions for unlabeled thiocyanates report high yields. The isotopic enrichment of the final product is expected to be close to that of the starting K¹³CN material, which is often commercially available with >99% ¹³C enrichment.

Method 2: Fusion of ¹³C-Containing Precursor with Sulfur

An alternative, though less direct for ¹³C labeling, involves the fusion of a cyanide-containing precursor with sulfur. A detailed protocol for the synthesis of unlabeled potassium thiocyanate from potassium ferrocyanide provides a basis for this approach. To adapt this for ¹³C labeling, one would need to start with ¹³C-labeled potassium ferrocyanide, which is not as readily available as K¹³CN.

Reaction: K₄[Fe(¹³CN)₆] + 3K₂CO₃ + 12S → 6K¹³SCN + K₂SO₄ + FeS₂ + 3CO₂

Experimental Protocol:

-

Dehydration of Precursor: Gently heat potassium ferrocyanide trihydrate with stirring to completely expel the water of crystallization, yielding anhydrous potassium ferrocyanide.

-

Mixing of Reactants: Thoroughly mix the anhydrous potassium ferrocyanide (e.g., 46 g) with potassium carbonate (e.g., 17 g) and elemental sulfur (e.g., 32 g).[1]

-

Fusion: Transfer the mixture to an iron pan with a lid and fuse it over a gentle flame. Maintain the temperature until the initial swelling of the mass subsides and a tranquil, clear fusion is achieved.[1] Towards the end of the reaction, increase the temperature to a faint redness to decompose any potassium thiosulfate (B1220275) byproduct.[1]

-

Extraction: Allow the fused mass to cool until it is semi-solid, then crush the residue.[1] Boil the crushed material repeatedly with 80-90% ethyl alcohol to extract the potassium thiocyanate.[1]

-

Crystallization: Upon cooling the ethanolic extracts, a portion of the potassium thiocyanate will crystallize.[1] Further concentration of the mother liquor by evaporation will yield additional product.[1]

-

Purification: The crude potassium thiocyanate can be further purified by recrystallization from hot water.[1]

Quantitative Data:

Data Summary

Due to the limited availability of specific quantitative data for the synthesis of ¹³C-labeled potassium thiocyanate in peer-reviewed literature, the following table provides a generalized summary based on the described protocols for the unlabeled compound and typical expectations for isotopic labeling.

| Parameter | Method 1: Direct Reaction with K¹³CN | Method 2: Fusion with ¹³C-Ferrocyanide |

| ¹³C-Labeled Precursor | ¹³C-Potassium Cyanide (K¹³CN) | ¹³C-Potassium Ferrocyanide (K₄[Fe(¹³CN)₆]) |

| Key Reagents | Elemental Sulfur | Potassium Carbonate, Elemental Sulfur |

| Solvent/Medium | Water or Ethanol | None (Fusion) |

| Reaction Temperature | Reflux | High Temperature (Fusion) |

| Purification Method | Recrystallization (Water or Ethanol) | Extraction (Ethanol) & Recrystallization (Water) |

| Reported Yield (Unlabeled) | High (expected) | Variable, can be low[2] |

| Expected Isotopic Enrichment | >99% (dependent on K¹³CN) | >99% (dependent on K₄[Fe(¹³CN)₆]) |

Experimental Workflows and Signaling Pathways

To visualize the synthetic processes, the following diagrams have been generated using the DOT language.

Diagram 1: Synthesis of K¹³SCN via Direct Reaction

Caption: Workflow for the direct synthesis of K¹³SCN.

Diagram 2: Synthesis of K¹³SCN via Fusion Method

Caption: Workflow for the fusion-based synthesis of K¹³SCN.

Conclusion

The synthesis of ¹³C-labeled potassium thiocyanate is achievable through established inorganic synthetic routes. The direct reaction of ¹³C-potassium cyanide with sulfur presents the most straightforward and efficient method for introducing the isotopic label. While detailed protocols with quantitative data for the labeled synthesis are not widely published, the procedures for the analogous unlabeled reactions provide a strong foundation for researchers to develop their own specific protocols. The fusion method offers an alternative, albeit more complex, route. The choice of method will likely depend on the availability and cost of the ¹³C-labeled starting materials. Further research and publication of detailed experimental procedures and quantitative data for the synthesis of K¹³SCN would be highly beneficial to the scientific community.

References

An In-Depth Technical Guide to Potassium Thiocyanate-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Potassium thiocyanate-¹³C, a stable isotope-labeled compound valuable in a range of scientific applications. The guide covers its fundamental properties, key applications, and detailed experimental protocols where available, with a focus on its utility in metabolic research and analytical chemistry.

Core Compound Data

Potassium thiocyanate-¹³C is a salt of thiocyanic acid where the carbon atom is the heavy isotope ¹³C. This isotopic labeling allows for its use as a tracer in various biological and chemical systems.

| Property | Value | Reference |

| CAS Number | 143827-33-2 | [1] |

| Molecular Formula | K¹³CSN | [1] |

| Molecular Weight | ~98.17 g/mol |

Key Applications

Potassium thiocyanate-¹³C is a versatile tool in several research areas due to its unique isotopic label.

Metabolic Studies and Flux Analysis

As an isotopically labeled molecule, Potassium thiocyanate-¹³C serves as a valuable tracer in metabolic studies.[1] By introducing it into a biological system, researchers can track the metabolic fate of the thiocyanate (B1210189) carbon.[1] This is particularly useful for elucidating complex metabolic pathways and quantifying the flux of metabolites through these pathways.[2] The ¹³C isotope can be detected using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), allowing for the identification of downstream metabolites that have incorporated the labeled carbon.[1][2]

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

The enriched ¹³C nucleus in Potassium thiocyanate-¹³C provides a strong signal in solid-state NMR spectroscopy.[1] This makes it an excellent probe molecule for studying the structure and dynamics of molecules adsorbed on surfaces or within solid materials.[1]

Chemical Synthesis of ¹³C-Labeled Molecules

Potassium thiocyanate-¹³C can be used as a starting reagent for the chemical synthesis of other ¹³C-labeled compounds.[1] This allows for the introduction of an isotopic label at a specific position in a larger molecule, which can then be used in a variety of research applications, including drug discovery and development.[1]

Precursor for Labeled Nitric Oxide Biosynthesis

The dually labeled Potassium thiocyanate-¹³C,¹⁵N is instrumental in studying the biosynthesis of nitric oxide (NO), a critical signaling molecule.[2] It allows researchers to track the conversion of the thiocyanate ion to NO by enzymes like myeloperoxidase, especially under conditions of inflammation and oxidative stress.[2] This provides insights into host defense mechanisms and vascular regulation.[2]

Experimental Protocols

Synthesis of 2'-¹³C-L-Histidine using Potassium Thiocyanate-¹³C

This protocol details the use of Potassium thiocyanate-¹³C as a precursor in the synthesis of isotopically labeled L-histidine.

Materials:

-

Potassium thiocyanate-¹³C (K¹³SCN)

-

Benzyl (B1604629) chloride

-

N-acetylglycine

-

Other necessary reagents and solvents for multi-step organic synthesis

Procedure:

-

Preparation of ¹³C-benzyl isothiocyanate: Potassium thiocyanate-¹³C is reacted with benzyl chloride to produce ¹³C-benzyl isothiocyanate. The reaction mixture is heated under reflux, and the product is extracted and purified.

-

Synthesis of [¹³C]-N-benzyl-N'-(2'-acetamido)thiourea: The ¹³C-benzyl isothiocyanate is then reacted with N-acetylglycine to form the corresponding thiourea (B124793) derivative.

-

Cyclization to form the imidazole (B134444) ring: The thiourea derivative undergoes a series of reactions, including cyclization, to form the ¹³C-labeled imidazole ring, which is the core of histidine.

-

Further synthetic steps and purification: The labeled imidazole intermediate is then converted to 2'-¹³C-L-histidine dihydrochloride (B599025) through several additional synthetic steps, followed by purification.

-

Analysis: The final product's isotopic enrichment and purity are confirmed using NMR spectroscopy and mass spectrometry.

General Protocol for a ¹³C Metabolic Tracer Study

This outlines a general workflow for using a ¹³C-labeled substrate like Potassium thiocyanate-¹³C in a metabolic tracing experiment.

1. Tracer Introduction: The biological system of interest (e.g., cell culture, organism) is exposed to a medium containing Potassium thiocyanate-¹³C.[2]

2. Sampling: Samples are collected over time or after the system has reached an isotopic steady state, where the enrichment of the ¹³C label in the metabolites of interest has stabilized.[2]

3. Metabolite Extraction: The collected samples are processed to extract the metabolites.[2]

4. Analytical Detection: The extracted metabolites are analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect and quantify the incorporation of the ¹³C label.[2]

5. Data Analysis: The isotopic labeling patterns in the downstream metabolites are analyzed to map the flow of the ¹³C label through the metabolic network, providing insights into pathway activity.[2]

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of Potassium thiocyanate-¹³C.

References

A Technical Guide to Commercial Suppliers and Applications of Potassium Thiocyanate-¹³C

For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled compounds is indispensable for a variety of applications, from metabolic studies to quantitative analysis. Among these, Potassium thiocyanate-¹³C (KSCN-¹³C) serves as a valuable tool. This in-depth technical guide provides a comprehensive overview of the commercial suppliers of Potassium thiocyanate-¹³C, its key applications, and detailed experimental protocols.

Commercial Availability of Potassium Thiocyanate-¹³C

A critical first step for any research endeavor is the procurement of high-quality reagents. Several reputable commercial suppliers offer Potassium thiocyanate-¹³C, with varying specifications in terms of isotopic purity, chemical purity, and available quantities. A summary of offerings from prominent vendors is presented in the table below to facilitate easy comparison.

| Supplier | Product Number | Isotopic Purity | Chemical Purity | Package Size | Price (USD) |

| Sigma-Aldrich | 490563 | 99 atom % ¹³C | ≥98% | 500 mg | $584 |

| 486140 | 99 atom % ¹³C, 98 atom % ¹⁵N | ≥98% | 500 mg | - | |

| Cambridge Isotope Laboratories, Inc. | CLM-222 | 95-99% ¹³C | 95% | 0.5 g | $553 |

| CNLM-3952 | 99% ¹³C, 98% ¹⁵N | 95% | 0.5 g | $1099 | |

| MedchemExpress | HY-12883S | - | >98% | 10 mg | - |

| 50 mg | - | ||||

| 100 mg | - | ||||

| Smolecule | S791573 | - | - | - | - |

| Santa Cruz Biotechnology | sc-214731 | - | - | - | - |

| sc-223491 (with ¹⁵N) | - | - | - | - | |

| Mithridion | - | - | 50mg | $428.56 | |

| Crescent Chemical Company | MS-486140-500MG (with ¹⁵N) | - | - | 500 mg | Price on Request |

| Benchchem | B046533 (with ¹⁵N) | - | - | - | - |

Key Applications and Experimental Protocols

Potassium thiocyanate-¹³C is a versatile reagent with applications in metabolic research, synthetic chemistry, and analytical methods.

Metabolic Tracer Studies and Flux Analysis

The incorporation of the stable isotope ¹³C allows for the tracing of the metabolic fate of the thiocyanate (B1210189) molecule in biological systems. This is particularly valuable in the field of metabolomics and metabolic flux analysis.

Experimental Protocol: ¹³C Metabolic Flux Analysis using Potassium Thiocyanate-¹³C

This protocol provides a general framework for a ¹³C metabolic flux analysis experiment using Potassium thiocyanate-¹³C as a tracer. The specific parameters will need to be optimized for the biological system under investigation.

-

Cell Culture and Labeling:

-

Culture cells of interest to the desired density in a standard growth medium.

-

Replace the standard medium with a medium containing a known concentration of Potassium thiocyanate-¹³C. The concentration should be sufficient to allow for detectable incorporation into downstream metabolites without causing toxicity. A typical starting range could be 10-100 µM.

-

Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled thiocyanate. Time-course experiments are recommended to monitor the kinetics of label incorporation.

-

-

Metabolite Extraction:

-

Rapidly quench the metabolic activity of the cells, typically by using cold methanol (B129727) or a similar solvent.

-

Extract the intracellular metabolites using a suitable extraction method, such as a biphasic extraction with methanol, chloroform, and water.

-

-

Analytical Detection:

-

Analyze the extracted metabolites using mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

The mass spectrometer will detect the mass shift in metabolites that have incorporated the ¹³C atom from the thiocyanate, allowing for the identification and quantification of labeled species.

-

-

Data Analysis and Flux Calculation:

-

Process the raw MS data to determine the mass isotopomer distributions of the targeted metabolites.

-

Utilize metabolic flux analysis software to fit the experimental labeling data to a metabolic network model. This will allow for the calculation of intracellular metabolic fluxes.

-

Logical Workflow for ¹³C Metabolic Flux Analysis

Caption: Workflow for a ¹³C metabolic flux analysis experiment.

Synthesis of ¹³C-Labeled Molecules

Potassium thiocyanate-¹³C serves as a valuable building block for the chemical synthesis of more complex ¹³C-labeled molecules. The thiocyanate group can be chemically transformed into various other functional groups, thereby introducing the ¹³C label into a target molecule.

Experimental Protocol: Synthesis of ¹³C-Labeled L-Histidine

This protocol is adapted from the synthesis of 2'-¹³C-L-histidine and demonstrates the use of Potassium thiocyanate-¹³C as a precursor.

-

Formation of ¹³C-Benzyl Isothiocyanate:

-

React Potassium thiocyanate-¹³C with benzyl (B1604629) chloride in a suitable solvent such as o-dichlorobenzene in the presence of a phase transfer catalyst (e.g., bis(triphenyl)phosphoranylidene ammonium (B1175870) chloride). This reaction will yield a mixture containing ¹³C-benzyl isothiocyanate.

-

-

Reaction with Glycine (B1666218) Amide:

-

Treat the isomeric mixture from the previous step with glycine amide HCl at a pH of 8.5. This will form N-benzyl-N'-(2'-acetamido)thiourea-¹³C.

-

-

Cyclization and Further Modifications:

-

The thiourea (B124793) derivative can then undergo a series of reactions, including cyclization to form an imidazole (B134444) ring, methylation, and other functional group manipulations to build the L-histidine scaffold.

-

-

Purification:

-

Purify the final ¹³C-labeled L-histidine product using standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

-

General Synthetic Scheme

Caption: General scheme for synthesizing ¹³C-labeled L-histidine.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C nucleus is NMR-active, and the enrichment provided by isotopic labeling significantly enhances the signal-to-noise ratio in ¹³C NMR experiments. This makes Potassium thiocyanate-¹³C a useful probe for studying molecular structure and dynamics in the solid state.

Signaling and Metabolic Pathways

Thiocyanate is not merely an inert tracer; it participates in various biological processes. Understanding these pathways is crucial for interpreting the results of labeling studies.

Thiocyanate Metabolism

In biological systems, thiocyanate can be metabolized through several routes. One key pathway involves its detoxification and interconversion with cyanide.

Thiocyanate Detoxification Pathway

Caption: Enzymatic conversion of cyanide to thiocyanate by rhodanese.

Role in Nitric Oxide Signaling

While not a direct precursor, thiocyanate levels can influence nitric oxide (NO) signaling pathways, particularly in the context of inflammation. Peroxidases can oxidize thiocyanate to hypothiocyanite (B1210458) (OSCN⁻), which can modulate the activity of various proteins, including those involved in NO production. Isothiocyanates, which are structurally related to thiocyanates, have been shown to induce NO release.

Isothiocyanate-Induced Nitric Oxide Release

Caption: Proposed pathway for isothiocyanate-induced NO production.

This technical guide provides a foundational understanding of the commercial landscape and key applications of Potassium thiocyanate-¹³C. For specific experimental designs and data interpretation, researchers are encouraged to consult the primary scientific literature and adapt the provided protocols to their unique research questions.

The Unseen Workhorse: A Technical Guide to 13C Natural Abundance and Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular metabolism and drug development, the ability to trace the journey of molecules is paramount. Carbon, the backbone of life, exists predominantly as the stable isotope ¹²C. However, its slightly heavier, non-radioactive sibling, ¹³C, serves as a powerful and indispensable tool for researchers. With a natural abundance of approximately 1.1%, ¹³C acts as a subtle, yet detectable, endogenous label.[1][2] This technical guide delves into the core principles of ¹³C natural abundance and its revolutionary application in isotopic labeling, providing a comprehensive resource for scientists seeking to unravel complex biological systems.

This guide will explore the fundamental concepts of ¹³C labeling, from its natural occurrence to its application in sophisticated techniques like Metabolic Flux Analysis (MFA). We will provide detailed experimental protocols for key methodologies and present quantitative data in a clear, accessible format. Furthermore, this guide will utilize visualizations to illustrate complex pathways and workflows, empowering researchers to design, execute, and interpret ¹³C labeling experiments with confidence.

Data Presentation: Natural Abundance of Key Isotopes

The natural abundance of stable isotopes is a fundamental constant that underpins all isotopic labeling studies. Understanding these baseline levels is crucial for accurately interpreting the results of enrichment experiments. The following table summarizes the natural abundances of stable isotopes for elements commonly found in biological systems, based on the 2013 report from the International Union of Pure and Applied Chemistry (IUPAC).

| Element | Isotope | Natural Abundance (%) |

| Carbon | ¹²C | 98.93 |

| ¹³C | 1.07 | |

| Hydrogen | ¹H | 99.9885 |

| ²H (D) | 0.0115 | |

| Nitrogen | ¹⁴N | 99.632 |

| ¹⁵N | 0.368 | |

| Oxygen | ¹⁶O | 99.757 |

| ¹⁷O | 0.038 | |

| ¹⁸O | 0.205 | |

| Data sourced from the IUPAC Technical Report on Isotopic Compositions of the Elements 2013.[1][2][3][4] |

The Principle of ¹³C Isotopic Labeling

¹³C isotopic labeling is a technique where atoms in a molecule of interest are replaced with the ¹³C isotope.[5] This "labeled" molecule is then introduced into a biological system, such as a cell culture or an in vivo model. As the organism metabolizes the labeled substrate, the ¹³C atoms are incorporated into a multitude of downstream metabolites. Analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are then employed to detect and quantify the incorporation of ¹³C. This allows researchers to trace metabolic pathways, quantify the flow of metabolites (flux), and understand how these processes are altered in disease states or in response to therapeutic interventions.[5]

A key output of these experiments is the Mass Isotopologue Distribution (MID), which describes the fractional abundance of each isotopologue (a molecule that differs only in its isotopic composition) for a given metabolite.[5][6] For example, a metabolite with three carbon atoms can exist as M+0 (no ¹³C atoms), M+1 (one ¹³C atom), M+2 (two ¹³C atoms), or M+3 (three ¹³C atoms). The MID provides a quantitative snapshot of how the labeled carbon has been distributed throughout the metabolic network.

Example Mass Isotopologue Distribution (MID) Data

The following table provides a hypothetical example of MID data for the amino acid Alanine, derived from cancer cells cultured in a medium containing uniformly labeled [U-¹³C]-glucose.

| Isotopologue | Fractional Abundance (%) |

| M+0 | 10 |

| M+1 | 15 |

| M+2 | 25 |

| M+3 | 50 |

| M+n represents the metabolite with 'n' carbons labeled with ¹³C. |

Experimental Protocols

Protocol 1: ¹³C-Glucose Labeling of Adherent Cancer Cells for LC-MS Analysis

This protocol outlines a standard procedure for tracing the metabolism of glucose in cultured cancer cells using [U-¹³C]-glucose, followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Adherent cancer cell line (e.g., HeLa, A549)

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

[U-¹³C]-glucose

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

80% Methanol (B129727) (-80°C)

-

Cell scrapers

-

Microcentrifuge tubes

-

Centrifuge (refrigerated)

-

Vacuum concentrator (e.g., SpeedVac)

-

LC-MS grade water and methanol

Methodology:

-

Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

Media Preparation: Prepare the labeling medium by dissolving glucose-free DMEM powder in LC-MS grade water. Supplement with 10% dFBS and the desired concentration of [U-¹³C]-glucose (e.g., 10 mM). Warm the medium to 37°C.

-

Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed ¹³C-labeling medium to each well.

-

-

Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the ¹³C label. For steady-state analysis, this is typically 24 hours or longer, depending on the cell doubling time. For kinetic studies, shorter time points are used.

-

Metabolite Extraction (Quenching):

-

Rapidly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled glucose.

-

Add 1 mL of -80°C 80% methanol to each well to quench all enzymatic activity.

-

Incubate the plates at -80°C for at least 15 minutes.

-

-

Cell Harvesting:

-

Scrape the cells in the cold methanol using a cell scraper.

-

Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

-

-

Sample Processing:

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new labeled microcentrifuge tube.

-

Dry the metabolite extracts to completeness using a vacuum concentrator.

-

Store the dried pellets at -80°C until LC-MS analysis.

-

-

LC-MS Analysis:

-

Reconstitute the dried extracts in a suitable volume (e.g., 50 µL) of an appropriate solvent for your LC method (e.g., 50:50 methanol:water).

-

Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system optimized for polar metabolite separation (e.g., HILIC).[7][8]

-

Acquire data in full scan mode to capture the complete isotopologue distribution for each metabolite of interest.[7]

-

Protocol 2: Sample Preparation for ¹³C NMR Spectroscopy

This protocol describes the preparation of metabolite extracts for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

Dried metabolite extract (from Protocol 1)

-

Deuterated water (D₂O)

-

Internal standard for NMR (e.g., DSS)

-

NMR tubes (5 mm)

Methodology:

-

Reconstitution: Reconstitute the dried metabolite extract in a precise volume (e.g., 600 µL) of D₂O containing a known concentration of an internal standard.

-

Solubilization: Vortex the sample briefly to ensure the complete dissolution of the metabolites.

-

Transfer: Transfer the reconstituted sample to a 5 mm NMR tube.

-

NMR Data Acquisition:

-

Acquire a 1D ¹H NMR spectrum to get an overview of the total metabolite pool.

-

Acquire a 1D ¹³C NMR spectrum with proton decoupling to directly detect the ¹³C-labeled metabolites.[9]

-

For more detailed structural information and unambiguous assignment of labeled positions, acquire 2D heteronuclear correlation spectra, such as a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment.[9]

-

Visualizing Pathways and Workflows

Diagrams are essential for visualizing the complex interplay of metabolic pathways and the logical flow of experimental procedures. The following diagrams were generated using the Graphviz DOT language.

Caption: General experimental workflow for a ¹³C labeling study.

Caption: Tracing ¹³C-glucose through central carbon metabolism, highlighting the Warburg effect.[10][11][12]

Caption: Fate of [1,2-¹³C₂]-glucose in glycolysis versus the pentose phosphate pathway (PPP).[10][13][14]

Conclusion

The natural abundance of ¹³C, though small, provides a powerful window into the intricate workings of the cell. Through isotopic labeling, researchers can transform this subtle variation into a dynamic tool for tracing metabolic pathways and quantifying cellular physiology. The methodologies outlined in this guide, from experimental design to data analysis, provide a robust framework for leveraging the power of ¹³C in diverse research applications. As analytical technologies continue to advance, the precision and scope of ¹³C labeling studies will undoubtedly expand, further solidifying its role as a cornerstone of modern biological and pharmaceutical research.

References

- 1. Isotopic compositions of the elements 2013 (IUPAC Technical Report) - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 2. pure.mpg.de [pure.mpg.de]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Isotopic compositions of the elements 2013 (IUPAC Technical Report) | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. link.springer.com [link.springer.com]

- 7. benchchem.com [benchchem.com]

- 8. ckisotopes.com [ckisotopes.com]

- 9. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

Unlocking Cellular Secrets: A Technical Guide to Isotopic Labeling with 13C Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling with stable, non-radioactive isotopes like carbon-13 (¹³C) has become an indispensable tool in modern biological and pharmaceutical research. By replacing the naturally abundant ¹²C with its heavier counterpart, researchers can trace the metabolic fate of molecules, quantify the activity of metabolic pathways, and gain unprecedented insights into cellular physiology in both healthy and diseased states.[1][2] This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation strategies for utilizing ¹³C-labeled compounds, with a particular focus on applications in metabolic research and drug development.

The fundamental principle of ¹³C isotopic labeling lies in providing cells or organisms with a substrate, such as glucose or an amino acid, enriched with ¹³C.[1][2] This labeled substrate is then taken up by the cells and processed through various metabolic pathways.[1][2] As the ¹³C atoms are incorporated into downstream metabolites, their journey can be tracked and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This allows for a dynamic and quantitative understanding of metabolic fluxes, which are the rates of metabolic reactions.[1]

Core Applications of ¹³C Isotopic Labeling

The versatility of ¹³C labeling has led to its application in a wide array of research areas:

-

Metabolic Flux Analysis (MFA): Considered the gold standard for quantifying intracellular reaction rates, ¹³C-MFA provides a detailed map of cellular metabolism.[1] By analyzing the distribution of ¹³C in various metabolites, researchers can understand how metabolic pathways are altered in disease states like cancer or in response to drug treatment.[1]

-

Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the quantitative analysis of proteins.[3] In a typical SILAC experiment, two cell populations are grown in media containing either the normal "light" amino acids or "heavy" ¹³C-labeled amino acids. The relative abundance of proteins between the two samples can then be accurately determined by mass spectrometry.

-

Drug Development: ¹³C-labeled compounds are crucial in drug development for studying drug metabolism, determining pharmacokinetic properties, and elucidating mechanisms of action.[4] By tracing the metabolic fate of a ¹³C-labeled drug, researchers can identify its breakdown products and understand how it interacts with metabolic pathways.[1][4]

Experimental Workflows and Methodologies

A successful ¹³C labeling experiment requires careful planning and execution, from the selection of the appropriate tracer to the final data analysis. The general workflow can be broken down into several key stages.

Caption: A generalized experimental workflow for 13C isotopic labeling studies.

Experimental Protocols

Protocol 1: Steady-State ¹³C-Glucose Tracing in Adherent Mammalian Cells for MS Analysis

This protocol is designed to determine the relative contribution of glucose to central carbon metabolism at isotopic steady state.

Materials:

-

Adherent mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

[U-¹³C₆]-glucose

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free DMEM with the desired concentration of [U-¹³C₆]-glucose (e.g., 10 mM) and 10% dFBS. Warm the medium to 37°C before use.

-

Labeling: Aspirate the standard growth medium from the cells and wash once with pre-warmed PBS. Add the pre-warmed ¹³C-labeling medium to the cells.

-

Incubation: Incubate the cells for a duration sufficient to reach isotopic steady state. This is typically at least 24 hours or multiple cell doubling times.

-

Metabolism Quenching: To halt metabolic activity, place the culture plates on ice. Aspirate the labeling medium and immediately wash the cells with ice-cold PBS.

-

Metabolite Extraction: Add 1 mL of pre-chilled 80% methanol to each well.[5] Place the plates at -80°C for 15 minutes to precipitate proteins.

-

Cell Harvesting: Scrape the cells in the methanol solution and transfer the lysate to pre-chilled microcentrifuge tubes.[2]

-

Sample Processing: Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C to pellet cell debris.[2] Transfer the supernatant containing the polar metabolites to a new tube. Dry the metabolite extract using a vacuum concentrator. The dried extract is now ready for resuspension and analysis by LC-MS.

Protocol 2: Sample Preparation for ¹³C NMR-Based Metabolomics

This protocol outlines the steps for preparing cell extracts for NMR analysis, focusing on maximizing metabolite recovery and sample quality.

Materials:

-

Cell pellet from ¹³C labeling experiment

-

Methanol (pre-chilled to -20°C)

-

Methanol:water (80:20 v/v) mixture (pre-chilled to -20°C)

-

Ice-cold water

-

Phosphate buffer (e.g., 50 mM, pH 7.2 in D₂O)

-

Internal standard (e.g., TMSP-d₄)

-

NMR tubes

Procedure:

-

Initial Extraction: Lyse and quench the cells by adding 1 mL of pre-chilled methanol.[6] Incubate at -80°C for 15 minutes.[6]

-

Cell Detachment and Collection: Use a cell scraper to detach the cells and transfer the methanol suspension to a microcentrifuge tube.[6]

-

Centrifugation: Centrifuge the suspension at 15,000 x g for 5 minutes at 4°C to pellet cell debris.[6] Collect the supernatant.

-

Second Extraction: Resuspend the cell pellet in 0.5 mL of the pre-chilled 80:20 methanol:water mixture.[6] Centrifuge again and collect the supernatant, pooling it with the first extract.

-

Third Extraction: Resuspend the pellet in 0.5 mL of ice-cold water, centrifuge, and pool the supernatant with the previous extracts.[6]

-

Drying: Dry the combined extracts completely in a vacuum concentrator.

-

Resuspension for NMR: Reconstitute the dried metabolite pellet in a precise volume of NMR buffer (e.g., 600 µL) containing D₂O for the field lock and an internal standard for chemical shift referencing and quantification.

-

Sample Transfer: Transfer the resuspended sample into a high-quality NMR tube for analysis.

Data Presentation and Interpretation

The primary data generated from MS-based ¹³C labeling experiments is the Mass Isotopologue Distribution (MID). The MID describes the fractional abundance of each isotopologue for a given metabolite. This data is then used to calculate metabolic fluxes.

Table 1: Example Mass Isotopologue Distribution (MID) for TCA Cycle Intermediates

This table shows example MID data for key TCA cycle intermediates from sarcoma cells cultured in vitro with [U-¹³C]-glucose for 3 hours. The distribution reveals how many carbons from glucose have been incorporated into these metabolite pools.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Citrate | 25.1 | 5.2 | 55.3 | 4.1 | 8.9 | 0.9 | 0.5 |

| Aconitate | 30.5 | 6.1 | 51.2 | 4.3 | 6.8 | 0.7 | 0.4 |

| Isocitrate | 28.9 | 5.8 | 53.0 | 4.5 | 7.5 | 0.8 | 0.5 |

| α-Ketoglutarate | 35.2 | 7.0 | 48.1 | 3.9 | 5.1 | 0.7 | - |

| Succinate | 40.1 | 8.2 | 42.5 | 3.5 | 5.7 | - | - |

| Fumarate | 42.3 | 8.5 | 41.0 | 3.3 | 4.9 | - | - |

| Malate | 41.8 | 8.4 | 41.5 | 3.4 | 4.9 | - | - |

M+n represents the metabolite with 'n' carbons labeled with ¹³C. Data is adapted from a study on sarcoma cells.

Table 2: Example Relative Metabolic Flux Data

This table illustrates how MID data can be used to calculate relative flux rates for key reactions in central carbon metabolism, comparing a control state to a perturbed state (e.g., drug treatment). Fluxes are often normalized to the glucose uptake rate.

| Reaction / Pathway | Relative Flux (Control) | Relative Flux (Perturbed) | % Change |

| Glycolysis (Pyruvate Kinase) | 100 | 85 | -15% |

| Pentose Phosphate Pathway | 20 | 45 | +125% |

| PDH (Pyruvate to Acetyl-CoA) | 80 | 50 | -37.5% |

| Anaplerosis (Pyruvate to OAA) | 15 | 35 | +133% |

This is a hypothetical representation of flux data derived from ¹³C labeling experiments.

Signaling Pathways and Logical Relationships

Diagrams generated using Graphviz can effectively illustrate the flow of ¹³C atoms through metabolic pathways and the logical relationships in experimental designs.

Caption: Flow of 13C from glucose through glycolysis and the TCA cycle.

Caption: The experimental workflow for a typical SILAC experiment.

Conclusion

Isotopic labeling with ¹³C compounds is a powerful and versatile methodology that provides a quantitative and dynamic view of cellular metabolism. From elucidating the complex metabolic reprogramming in cancer to facilitating the development of new therapeutics, the applications of ¹³C tracers are vast and continue to expand. By combining carefully designed labeling experiments with high-resolution analytical techniques and robust data analysis, researchers can unlock a deeper understanding of the intricate metabolic networks that underpin life. This guide provides a foundational framework for researchers, scientists, and drug development professionals to design, execute, and interpret ¹³C isotopic labeling experiments, ultimately accelerating discovery in their respective fields.

References

- 1. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Potassium Thiocyanate-¹³C and Potassium Thiocyanate-¹⁴C for Researchers and Drug Development Professionals

An authoritative guide on the synthesis, application, and comparative analysis of stable and radioactive isotopically labeled potassium thiocyanate (B1210189).

This technical guide provides a comprehensive overview of Potassium thiocyanate-¹³C (KSCN-¹³C) and Potassium thiocyanate-¹⁴C (KSCN-¹⁴C), two critical isotopically labeled compounds utilized in advanced scientific research and drug development. This document details their core properties, synthesis methodologies, and key applications, with a focus on providing practical information for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: A Tale of Two Isotopes

Potassium thiocyanate, a versatile chemical compound, serves as a valuable tool in various scientific disciplines. When labeled with carbon isotopes—the stable ¹³C or the radioactive ¹⁴C—it becomes a powerful tracer for elucidating metabolic pathways, quantifying reaction kinetics, and understanding complex biological processes. The choice between KSCN-¹³C and KSCN-¹⁴C is a critical decision in experimental design, dictated by the specific research question, available analytical instrumentation, and safety considerations.[1]

Potassium thiocyanate-¹³C is a stable, non-radioactive isotopologue. Its primary advantage lies in its safety and the ability to provide detailed structural information through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] This makes it ideal for in vivo studies in humans and for elucidating the precise location of the label within a molecule.

Potassium thiocyanate-¹⁴C , on the other hand, is a radioactive isotopologue that offers exceptional sensitivity.[1] Its presence can be detected at very low concentrations using Liquid Scintillation Counting (LSC) or Accelerator Mass Spectrometry (AMS), making it the tracer of choice for studies requiring high sensitivity, such as in vitro enzyme assays with low substrate concentrations or whole-body autoradiography.[1] However, its use is strictly regulated due to its radioactivity, requiring specialized handling and disposal protocols.[1]

Physicochemical Properties

A clear understanding of the physical and chemical properties of these labeled compounds is essential for their proper handling, storage, and application. The following tables summarize the key properties of both isotopologues.

Table 1: General Properties of Potassium Thiocyanate Isotopologues

| Property | Potassium Thiocyanate-¹³C | Potassium Thiocyanate-¹⁴C |

| Chemical Formula | K¹³SCN | K¹⁴SCN |

| Molecular Weight | ~98.19 g/mol | ~99.18 g/mol [1] |

| CAS Number | 143827-33-2 | 38527-79-6 |

| Appearance | Colorless, deliquescent crystals | Colorless, transparent prismatic crystals[1] |

| Melting Point | ~173 °C | ~173 °C[1] |

| Solubility in Water | 177 g/100 mL (0 °C), 217 g/100 mL (20 °C) | ~177 g/100 mL at room temperature[1] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | Varies by supplier |

| Radioactivity | Non-radioactive | Radioactive (Beta emitter) |

| Half-life of Isotope | Stable | 5730 years |

Table 2: Comparative Data of ¹³C and ¹⁴C Tracers

| Feature | Potassium Thiocyanate-¹³C | Potassium Thiocyanate-¹⁴C |

| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy[1] | Liquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS)[1] |

| Sensitivity | High, dependent on instrument capabilities | Extremely high, especially with AMS[1] |

| Structural Information | Provides detailed structural information (NMR) and fragmentation patterns (MS/MS)[1] | Provides no direct structural information; requires co-chromatography with standards[1] |

| Safety | Non-radioactive, no specialized handling for radioactivity required[1] | Radioactive, requires licensed handling, specialized waste disposal, and radiation safety protocols[1] |

| Kinetic Isotope Effect (KIE) | Generally smaller than with ¹⁴C. The theoretical range for the ratio of ln(k₁₂/k₁₄)/ln(k₁₂/k₁₃) is 1.8 to 2.0. | Generally larger than with ¹³C. |

| Typical Applications | Metabolic flux analysis, in vivo metabolic tracing in humans, structural elucidation of metabolites.[2][3] | High-sensitivity in vitro assays, whole-body autoradiography, environmental fate studies.[1][4] |

Synthesis of Labeled Potassium Thiocyanate

The synthesis of both KSCN-¹³C and KSCN-¹⁴C typically starts from their respective labeled potassium cyanide precursors.

Synthesis of Potassium Thiocyanate-¹³C

Principle: The most common method for synthesizing Potassium thiocyanate-¹³C involves the reaction of Potassium cyanide-¹³C (K¹³CN) with elemental sulfur. The sulfur atom nucleophilically attacks the cyanide carbon, followed by rearrangement to form the thiocyanate anion.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known quantity of Potassium cyanide-¹³C (K¹³CN) in a suitable solvent, such as a mixture of water and ethanol (B145695).

-

Addition of Sulfur: To the stirred solution, add a stoichiometric equivalent of finely powdered elemental sulfur.

-

Reaction Conditions: Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the disappearance of the solid sulfur. The reaction is typically complete within a few hours.

-

Workup and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solution to remove any unreacted sulfur. The solvent is then removed under reduced pressure to yield crude Potassium thiocyanate-¹³C.

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as hot ethanol or a mixture of ethanol and water, to obtain pure KSCN-¹³C crystals.

-

Characterization: Confirm the identity and isotopic enrichment of the final product using techniques such as ¹³C-NMR and mass spectrometry.

Synthesis of Potassium Thiocyanate-¹⁴C

Principle: The synthesis of Potassium thiocyanate-¹⁴C follows a similar principle to its ¹³C counterpart, utilizing Potassium cyanide-¹⁴C (K¹⁴CN) as the starting material. All procedures must be carried out in a certified radiochemical laboratory with appropriate safety precautions.

Experimental Protocol:

-

Radiochemical Handling: All manipulations involving [¹⁴C]potassium cyanide and the resulting [¹⁴C]potassium thiocyanate must be performed in a fume hood suitable for handling radioactive materials. Personal protective equipment, including gloves and a lab coat, is mandatory.

-

Reaction: The synthesis is typically carried out on a micro to semi-micro scale. In a small reaction vial, dissolve a known activity of K¹⁴CN in an aqueous or alcoholic solvent.

-

Sulfur Addition: Add a slight excess of elemental sulfur to the K¹⁴CN solution.

-

Heating: Gently heat the mixture to facilitate the reaction. The reaction is often carried out in a sealed vial to prevent the escape of any volatile radioactive compounds.

-

Purification: The purification of the radiolabeled product is crucial to remove any unreacted K¹⁴CN and other impurities. This can be achieved using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification and Specific Activity: The radioactivity of the final product is measured using a liquid scintillation counter. The specific activity (e.g., in mCi/mmol) is then calculated based on the radioactivity and the mass of the purified compound.

Experimental Applications and Protocols

The choice between KSCN-¹³C and KSCN-¹⁴C dictates the experimental design and the analytical techniques employed.

Metabolic Flux Analysis (MFA) with Potassium Thiocyanate-¹³C

¹³C-MFA is a powerful technique to quantify the rates of intracellular metabolic reactions.[3][5] While typically used with substrates like glucose or glutamine, the principles can be adapted for tracing the metabolism of thiocyanate.

Generalized Protocol for ¹³C-MFA:

-

Cell Culture and Labeling: Culture cells in a defined medium where unlabeled potassium thiocyanate is replaced with a known concentration of KSCN-¹³C. It is crucial to allow the cells to reach a metabolic and isotopic steady state.[3]

-

Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., methanol/water).

-

Sample Analysis: Analyze the isotopic labeling patterns of downstream metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Flux Estimation: Use specialized software to fit the measured labeling data to a metabolic model of the cell, allowing for the calculation of intracellular fluxes.[2]

Workflow for ¹³C Metabolic Flux Analysis

Caption: A generalized workflow for ¹³C Metabolic Flux Analysis.

In Vitro Enzyme Assays with Potassium Thiocyanate-¹⁴C

Radiometric assays are highly sensitive and are ideal for determining enzyme kinetics, especially for enzymes with low activity or when using low substrate concentrations.[6]

Generalized Protocol for a Radiometric Enzyme Assay:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing the enzyme of interest, any necessary co-factors, and a known concentration and specific activity of KSCN-¹⁴C.

-

Initiation of Reaction: Initiate the reaction by adding the enzyme to the reaction mixture and incubate at the optimal temperature for a defined period.

-

Termination of Reaction: Stop the reaction using a suitable method, such as adding a strong acid or boiling.

-

Separation of Substrate and Product: Separate the unreacted [¹⁴C]thiocyanate from the ¹⁴C-labeled product. This is a critical step and can be achieved using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or selective precipitation.

-

Quantification of Radioactivity: Quantify the radioactivity in the product fraction using a liquid scintillation counter.

-

Calculation of Enzyme Activity: Calculate the enzyme activity based on the amount of radioactive product formed over time, taking into account the specific activity of the substrate.[7]

Workflow for a Radiometric Enzyme Assay

References

- 1. Thiocyanate Graphical Pathway Map [eawag-bbd.ethz.ch]

- 2. benchchem.com [benchchem.com]

- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comparison between Radiolabeled Fluorodeoxyglucose Uptake and Hyperpolarized 13C-Labeled Pyruvate Utilization as Methods for Detecting Tumor Response to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Potassium Thiocyanate-¹³C

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Potassium Thiocyanate-¹³C (K¹³SCN), a stable isotope-labeled compound used in various research applications. While the isotopic label (¹³C) does not significantly alter the chemical's hazardous properties from its unlabeled counterpart, adherence to strict safety protocols is paramount. This document outlines the toxicological and physical hazards, exposure controls, and emergency procedures, and provides guidance for its use in experimental settings.

Hazard Identification and Classification

Potassium Thiocyanate-¹³C is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause irritation to the skin, eyes, and respiratory tract. A significant hazard is its reaction with acids, which liberates highly toxic hydrogen cyanide gas.[2]

GHS Hazard Classification:

| Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Hazardous to the aquatic environment, long-term hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Supplemental Hazard Information:

| Code | Statement |

| EUH032 | Contact with acids liberates very toxic gas.[2] |

Toxicological and Physical Properties

A thorough understanding of the toxicological and physical properties of Potassium Thiocyanate-¹³C is essential for its safe handling.

Toxicological Data

The following table summarizes the available acute toxicity data. It is important to note that these values are for the unlabeled compound and should be treated as indicative for the ¹³C-labeled version.

| Route of Exposure | Species | LD50/TDLo/LDLo | Value |

| Oral | Rat | LD50 | 854 mg/kg[1][3][4] |

| Oral | Mouse | LD50 | 594 mg/kg |

| Dermal | Rat | LD50 | >2000 mg/kg[1][2][5] |

| Oral | Human | TDLo | 428 mg/kg (Toxic psychosis, hallucinations) |

| Oral | Human | LDLo | 80 mg/kg (Hallucinations, convulsions) |

Physicochemical Properties

| Property | Value |

| Molecular Formula | K¹³CSN |

| Molecular Weight | 98.19 g/mol (for ¹³C) |

| Appearance | Colorless to white crystals[6][7] |

| Odor | Odorless[6] |

| Melting Point | 173 °C[3][6] |

| Boiling Point | 500 °C (decomposes)[6] |

| Density | 1.89 g/cm³[6] |

| Solubility in Water | 177 g/100 mL[6] |

Exposure Controls and Personal Protection

To minimize exposure and ensure a safe working environment, the following engineering controls and personal protective equipment (PPE) should be utilized.

Engineering Controls

-

Ventilation: Work with Potassium Thiocyanate-¹³C should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.

-

Eyewash Stations and Safety Showers: Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)

| Area | Equipment | Specification |

| Eyes/Face | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or NIOSH (US) standards. |

| Skin | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Check manufacturer's data for breakthrough times. |

| Protective clothing | A lab coat or chemical-resistant apron should be worn. | |

| Respiratory | NIOSH/MSHA-approved respirator | Required if dust is generated or if working outside a fume hood. |

Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial to prevent accidents and maintain the integrity of the compound.

Handling

-

Avoid contact with skin and eyes.[9]

-

Avoid inhalation of dust.

-

Do not eat, drink, or smoke in areas where the chemical is handled.[4]

-

Wash hands thoroughly after handling.[4]

-

Keep away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[9][10]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

-

Protect from moisture and light.

-

Store away from acids.[9]

Experimental Protocols: Handling Precautions in Research Applications

The following sections provide detailed handling precautions for specific experimental uses of Potassium Thiocyanate-¹³C.

Use as a Cyanide Source in Organic Synthesis

A published method describes the use of potassium thiocyanate (B1210189) as a cyanide source for the oxidative α-cyanation of tertiary amines.[11]

Methodology and Safety Precautions:

-

Reaction Setup: The reaction is performed in aqueous solutions. All manipulations of solid potassium thiocyanate should be done in a fume hood to avoid dust inhalation.

-

Reagent Addition: The oxidant, such as tert-butylhydroperoxide, is added to the reaction mixture. This should be done slowly and carefully, as the reaction can be exothermic.

-

Work-up: After the reaction is complete, the work-up procedure may involve extraction and purification steps. Care should be taken to handle all waste streams appropriately, considering the potential for residual cyanide.

-

Waste Disposal: Aqueous waste containing thiocyanate should be treated as hazardous and disposed of according to institutional and local regulations.

Caption: Experimental workflow for the α-cyanation of tertiary amines using K¹³SCN.

Use as a Destaining Agent in Immunofluorescence

Potassium thiocyanate can be used as a destaining agent to confirm the specificity of viral immunofluorescence.[12]

Methodology and Safety Precautions:

-

Solution Preparation: Prepare the KSCN-EDTA destaining solution in a fume hood. Wear appropriate PPE, including gloves and eye protection.

-

Application: Apply the destaining solution to the stained monolayers. Perform this step in a well-ventilated area.

-

Incubation and Washing: After incubation, carefully remove the destaining solution and wash the monolayers.

-

Restaining: The monolayers can then be restained to demonstrate specificity.

-

Waste: The destaining solution and subsequent washes should be collected and disposed of as hazardous chemical waste.

Reactivity and Incompatibilities

Understanding the reactivity of Potassium Thiocyanate-¹³C is critical to prevent hazardous situations.

Incompatible Materials

-

Strong Acids: Contact with strong acids will liberate highly toxic and flammable hydrogen cyanide gas.[2]

-

Strong Oxidizing Agents: Can react violently with strong oxidizers.

-

Strong Bases: Incompatible with strong bases.

Hazardous Decomposition Products

Upon thermal decomposition, Potassium Thiocyanate-¹³C may produce:

Caption: Reaction of Potassium Thiocyanate with strong acids produces toxic hydrogen cyanide gas.

First Aid Measures

In case of exposure, immediate medical attention is required.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment as outlined in Section 3.2. Avoid breathing dust and contact with the spilled material.

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.

-

Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

Disposal Considerations

-

Product: Dispose of unwanted Potassium Thiocyanate-¹³C as hazardous waste. Contact a licensed professional waste disposal service.

-

Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product.

Conclusion

Potassium Thiocyanate-¹³C is a valuable tool in scientific research. However, its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols. By following the guidelines outlined in this document, researchers can minimize risks and ensure a safe working environment. Always consult the most up-to-date Safety Data Sheet (SDS) before use and adhere to all institutional and local safety regulations.

References

- 1. fishersci.com [fishersci.com]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. byjus.com [byjus.com]

- 4. fishersci.com [fishersci.com]

- 5. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 6. Potassium Thiocyanate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 7. Potassium thiocyanate | 333-20-0 [chemicalbook.com]

- 8. nwsci.com [nwsci.com]

- 9. Potassium Thiocyanate: Chemical Synthesis, Colorimetry & Safety - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. Potassium Thiocyanate as Source of Cyanide for the Oxidative α-Cyanation of Tertiary Amines [organic-chemistry.org]

- 12. Application of potassium thiocyanate as a destaining agent for confirming the specificity of viral immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Metabolic Labeling with Potassium Thiocyanate-¹³C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium thiocyanate-¹³C (KSCN-¹³C) is a stable isotope-labeled tracer used for in vivo metabolic studies, particularly for investigating inflammatory processes and the activity of the enzyme myeloperoxidase (MPO). MPO, primarily found in neutrophils, plays a crucial role in the innate immune response by catalyzing the formation of reactive oxidants. In the presence of hydrogen peroxide (H₂O₂), MPO oxidizes thiocyanate (B1210189) (SCN⁻) to hypothiocyanous acid (HOSCN), a potent antimicrobial agent.[1][2] By using ¹³C-labeled thiocyanate, researchers can trace its metabolic fate in vivo, quantify the activity of the MPO/H₂O₂/SCN⁻ axis, and elucidate its role in various inflammatory and cardiovascular diseases.[2][3]

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo metabolic tracing studies using Potassium thiocyanate-¹³C in animal models.

Core Applications

-

Probing Myeloperoxidase (MPO) Activity: KSCN-¹³C serves as a specific substrate for MPO, allowing for the in vivo assessment of its enzymatic activity. The detection of ¹³C-labeled HOSCN and its downstream metabolites provides a direct measure of MPO activation in inflammatory settings.[1][3]

-

Investigating Inflammatory Diseases: The MPO pathway is implicated in the pathophysiology of numerous inflammatory conditions, including atherosclerosis, cystic fibrosis, and neurodegenerative diseases.[2] Tracing the metabolism of KSCN-¹³C can provide insights into the role of MPO-driven oxidative stress in these disease models.

-

Drug Development: For therapeutic agents targeting MPO or inflammatory pathways, KSCN-¹³C can be used as a pharmacodynamic biomarker to assess target engagement and therapeutic efficacy in preclinical models.

-

Cyanide Detoxification Studies: Thiocyanate is the primary metabolite of cyanide detoxification, a reaction catalyzed by the enzyme rhodanese. KSCN-¹³C can be used to study the kinetics and capacity of this vital detoxification pathway.

Data Presentation

The following tables present illustrative quantitative data that could be obtained from an in vivo metabolic labeling study using Potassium thiocyanate-¹³C in a mouse model of localized inflammation.

Table 1: Illustrative Plasma Concentrations of ¹³C-Labeled Thiocyanate and Hypothiocyanous Acid

| Time Point (minutes) | ¹³C-Thiocyanate (µM) | ¹³C-Hypothiocyanous Acid (µM) |

| 0 (Pre-infusion) | 0.00 | 0.00 |

| 15 | 85.2 ± 5.1 | 1.2 ± 0.3 |

| 30 | 62.7 ± 4.5 | 2.5 ± 0.6 |

| 60 | 35.1 ± 3.8 | 1.8 ± 0.4 |

| 120 | 12.4 ± 2.1 | 0.5 ± 0.1 |

Data are presented as mean ± standard deviation (n=5 mice per time point).

Table 2: Illustrative Tissue Distribution of ¹³C-Labeled Thiocyanate and its Metabolites 60 Minutes Post-Infusion

| Tissue | ¹³C-Thiocyanate (nmol/g) | ¹³C-Hypothiocyanous Acid (nmol/g) |

| Inflamed Paw | 15.8 ± 2.2 | 3.1 ± 0.7 |

| Contralateral Paw | 5.2 ± 1.1 | 0.4 ± 0.1 |

| Liver | 8.9 ± 1.5 | 0.8 ± 0.2 |

| Kidney | 25.4 ± 3.1 | 1.5 ± 0.4 |

| Lung | 11.3 ± 1.9 | 1.9 ± 0.5 |

Data are presented as mean ± standard deviation (n=5 mice).

Experimental Protocols

This section provides detailed methodologies for key experiments involving in vivo metabolic labeling with Potassium thiocyanate-¹³C.

Protocol 1: In Vivo Administration of Potassium Thiocyanate-¹³C via Intravenous Infusion in Mice

Objective: To introduce ¹³C-labeled thiocyanate into the systemic circulation of a mouse model to trace its metabolic fate.

Materials:

-

Potassium thiocyanate-¹³C (sterile solution in saline)

-

Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

-

27-30 gauge needle and syringe

-

Tail vein catheter (optional, for continuous infusion)

-

Heating pad

Procedure:

-

Animal Preparation: Anesthetize the mouse using an approved institutional protocol. Maintain the animal's body temperature using a heating pad.[4]

-

Tracer Formulation: Prepare a sterile solution of Potassium thiocyanate-¹³C in saline at the desired concentration. A typical dose for a bolus injection is in the range of 10-50 mg/kg body weight.

-

Administration:

-

Bolus Injection: For a rapid introduction of the tracer, perform a single intravenous injection into the lateral tail vein.[5][6]

-

Continuous Infusion: For studies requiring steady-state labeling, a continuous infusion can be performed via a catheterized tail vein using a syringe pump.[4][7] An initial bolus injection may be administered to rapidly achieve a target plasma concentration.[7]

-

-

Monitoring: Monitor the animal throughout the procedure for anesthetic depth and vital signs.

Protocol 2: Blood and Tissue Sample Collection

Objective: To collect biological samples at specific time points for the analysis of ¹³C-labeled thiocyanate and its metabolites.

Materials:

-

Anticoagulant tubes (e.g., EDTA-coated)

-

Capillary tubes or syringes for blood collection

-

Surgical tools for tissue dissection

-

Liquid nitrogen

-

-80°C freezer

Procedure:

-

Blood Collection: At designated time points post-infusion, collect blood samples via retro-orbital bleeding, saphenous vein puncture, or cardiac puncture at the terminal time point.[3][4] Immediately transfer the blood into anticoagulant tubes and place on ice.

-

Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) and store at -80°C until analysis.[3]

-

Tissue Collection: At the end of the experiment, euthanize the animal using an approved method. Immediately dissect the tissues of interest (e.g., inflamed tissue, liver, kidneys, lungs).[8]

-

Snap-Freezing: Promptly snap-freeze the collected tissues in liquid nitrogen to quench metabolic activity.[9] Store the frozen tissues at -80°C until metabolite extraction.

Protocol 3: Metabolite Extraction and LC-MS/MS Analysis

Objective: To extract and quantify ¹³C-labeled thiocyanate and its primary metabolite, ¹³C-labeled hypothiocyanous acid, from plasma and tissue samples.

Materials:

-

Cold methanol (B129727) (80%)

-

Centrifuge

-

LC-MS/MS system

-

Internal standards (e.g., ¹³C,¹⁵N-labeled thiocyanate)

Procedure:

-

Plasma Metabolite Extraction:

-

Tissue Metabolite Extraction:

-

Weigh the frozen tissue sample.

-

Add cold 80% methanol (e.g., 1 mL per 50 mg of tissue) and homogenize using a bead beater or other appropriate homogenizer.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Use a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC), for the separation of polar metabolites like thiocyanate and its derivatives.

-

Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent and fragment ions of ¹²C-thiocyanate, ¹³C-thiocyanate, and their respective metabolites. The mass shift of +1 m/z will distinguish the labeled from the unlabeled species.

-

Use an appropriate internal standard for accurate quantification.

-

Visualizations

Signaling and Metabolic Pathways

Caption: Metabolic pathways of thiocyanate.

Experimental Workflow

Caption: Experimental workflow overview.

References

- 1. mdpi.com [mdpi.com]

- 2. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts [bio-protocol.org]

- 6. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts [en.bio-protocol.org]

- 7. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uknowledge.uky.edu [uknowledge.uky.edu]

- 9. escholarship.org [escholarship.org]

- 10. LC-MS analysis of the plasma metabolome--a novel sample preparation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

Application Note & Protocol: Quantitative NMR Analysis with Potassium Thiocyanate-¹³C Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the use of potassium thiocyanate-¹³C (K¹³SCN) as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) analysis. The application of a ¹³C-labeled internal standard offers significant advantages, particularly in the analysis of complex mixtures where signal overlap in ¹H NMR spectra can be a major challenge. The wide chemical shift dispersion in ¹³C NMR often provides well-resolved signals for both the analyte and the internal standard, leading to more accurate and reliable quantification.[1]